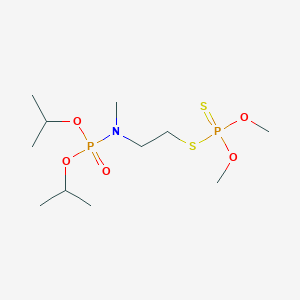
Carbethoxymethyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbethoxymethyl acrylate is an organic compound belonging to the family of acrylates, which are esters derived from acrylic acid. Acrylates are known for their versatility and are widely used in various industrial applications due to their ability to form polymers. This compound, in particular, is valued for its reactivity and potential in polymerization processes.
準備方法
Synthetic Routes and Reaction Conditions
Carbethoxymethyl acrylate can be synthesized through the esterification of acrylic acid with carbethoxymethyl alcohol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for better control over reaction conditions and higher yields. For example, the reaction of acrylic acid with carbethoxymethyl alcohol can be carried out in a tubular reactor with triethylamine as a catalyst, resulting in high conversion rates and minimal side products .
化学反応の分析
Types of Reactions
Carbethoxymethyl acrylate undergoes various chemical reactions, including:
Polymerization: The vinyl group in this compound makes it highly reactive towards radical polymerization, leading to the formation of polymers.
Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions, allowing for the modification of the compound.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield acrylic acid and carbethoxymethyl alcohol.
Common Reagents and Conditions
Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of this compound.
Esterification: Sulfuric acid or p-toluenesulfonic acid can be used as catalysts for esterification reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the hydrolysis of this compound.
Major Products Formed
Polymers: The polymerization of this compound results in the formation of poly(this compound), which has applications in coatings and adhesives.
Acrylic Acid and Carbethoxymethyl Alcohol: Hydrolysis of the compound yields these two products, which can be further utilized in various chemical processes.
科学的研究の応用
Carbethoxymethyl acrylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of carbethoxymethyl acrylate primarily involves its ability to undergo polymerization. The vinyl group in the compound is highly reactive and can form radicals under the influence of initiators. These radicals then propagate the polymerization process, leading to the formation of long polymer chains. The ester group in the compound also allows for further chemical modifications, enhancing its versatility in various applications .
類似化合物との比較
Carbethoxymethyl acrylate can be compared with other acrylates, such as:
Methyl Acrylate: Similar in structure but with a methyl group instead of a carbethoxymethyl group. It is less reactive and has different polymerization properties.
Ethyl Acrylate: Contains an ethyl group and is used in similar applications but has different mechanical properties.
Butyl Acrylate: Known for its flexibility and is used in applications requiring softer polymers.
This compound stands out due to its unique combination of reactivity and versatility, making it suitable for a wide range of applications in both research and industry.
特性
CAS番号 |
21045-68-1 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
(2-ethoxy-2-oxoethyl) prop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-6(8)11-5-7(9)10-4-2/h3H,1,4-5H2,2H3 |
InChIキー |
CGGLGGHHEKSTQY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




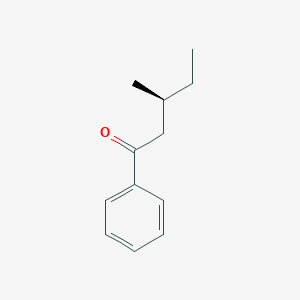
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)

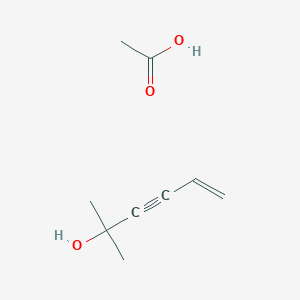
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)

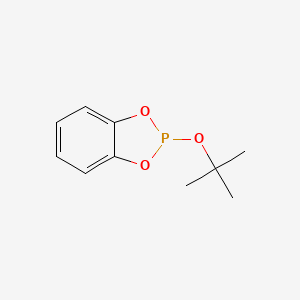
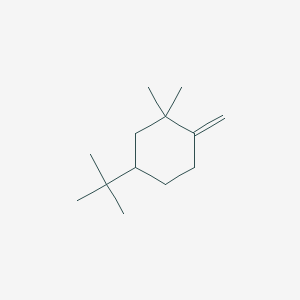
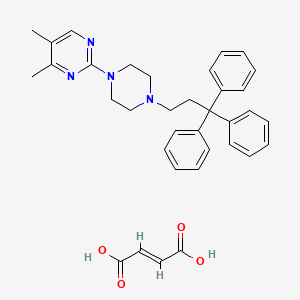
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)
